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molecular formula C14H20O B7844499 4'-tert-Butylbutyrophenone

4'-tert-Butylbutyrophenone

Cat. No. B7844499
M. Wt: 204.31 g/mol
InChI Key: FZZYVEIBKWVVGJ-UHFFFAOYSA-N
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Patent
US03968168

Procedure details

The procedure of Example 3 was followed for the reaction of 53g (0.5 mole) of butyryl chloride with 67g (0.5 mole) of tert-butyl benzene. Obtained after high vacuum concentration was 94g of a clear liquid. A VPC analysis indicated a pure product. Ir (film) 3.5 (s), 5.9 (s) microns; nmr (CDCl3) 7.65 (4H, center doublet of doublets), 2.9 (2H, t), 1.75 (2H, sextet), 1.3 (9H, s), 0.95 (3H, t) ppm.
[Compound]
Name
53g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
67g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8]>>[C:7]([C:11]1[CH:16]=[CH:15][C:14]([C:1](=[O:5])[CH2:2][CH2:3][CH3:4])=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
53g
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
67g
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained
CONCENTRATION
Type
CONCENTRATION
Details
after high vacuum concentration

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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